molecular formula C17H16ClN3O3S2 B7705514 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 958585-46-1

6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one

Cat. No. B7705514
CAS RN: 958585-46-1
M. Wt: 409.9 g/mol
InChI Key: YTSDVNFLQJEKHW-UHFFFAOYSA-N
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Description

6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which have been reported to exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is not yet fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, its inhibitory activity against carbonic anhydrase has been attributed to its ability to bind to the active site of the enzyme and prevent the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one are diverse. Some of the reported effects include inhibition of enzyme activity, induction of apoptosis, and modulation of immune function. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in lab experiments include its high potency and specificity towards certain enzymes and receptors. Moreover, its synthetic method is relatively simple and yields the compound in high purity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects on the body.

Future Directions

The potential future directions for research on 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one are numerous. Some of the areas that require further investigation include its pharmacokinetics, toxicity, and potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Moreover, the development of more efficient synthesis methods and structural modifications may lead to the discovery of new and more potent derivatives.

Synthesis Methods

The synthesis of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the reaction of 2-aminothiophenol with 4-(3-chlorophenyl)piperazine in the presence of sulfuric acid. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product. This method has been reported to yield the compound in good yields and high purity.

Scientific Research Applications

The potential applications of 6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in scientific research are vast. This compound has been reported to exhibit potent inhibitory activity against a wide range of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Moreover, it has been shown to possess significant antitumor activity against various cancer cell lines.

properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)26(23,24)14-4-5-15-16(11-14)25-17(22)19-15/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSDVNFLQJEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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